1-(2-Amino-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula . It is characterized by an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a building block for more complex molecules. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in various scientific fields.
This compound falls under the category of thiophenols and is classified as an amino ketone. It can be synthesized through various chemical reactions involving starting materials such as 2-amino-4-(methylthio)benzaldehyde. The presence of sulfur in its structure enhances its chemical properties, allowing for diverse applications in research and industry.
The synthesis of 1-(2-Amino-3-(methylthio)phenyl)propan-2-one can be achieved through several methods:
The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, with temperatures maintained at moderate levels to ensure optimal reaction rates. The purification of the final product may involve crystallization or chromatography techniques to achieve the desired purity.
The molecular structure of 1-(2-Amino-3-(methylthio)phenyl)propan-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 195.28 g/mol |
IUPAC Name | 1-(2-amino-3-methylsulfanylphenyl)propan-2-one |
InChI | InChI=1S/C10H13NOS/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5,11H2,1-2H3 |
Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)SC)N |
1-(2-Amino-3-(methylthio)phenyl)propan-2-one can undergo several types of reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-Amino-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets:
The compound exhibits typical characteristics associated with organic compounds containing sulfur and nitrogen:
Relevant chemical properties include:
1-(2-Amino-3-(methylthio)phenyl)propan-2-one has several applications across various fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3